Beryllium silicate

Description

Structure

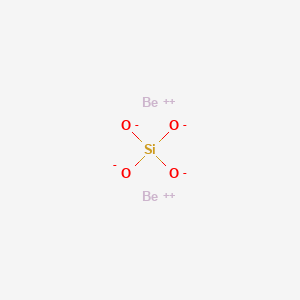

2D Structure

Properties

IUPAC Name |

diberyllium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVSYHUREAVHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929197 | |

| Record name | Diberyllium orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-00-0, 15191-85-2 | |

| Record name | Phenakite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, beryllium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diberyllium orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Crystal Growth of Beryllium Silicate Materials

High-Temperature Solid-State Reaction Synthesis of Beryllium Silicate (B1173343)

High-temperature solid-state reaction is a primary method for synthesizing beryllium silicate (Be₂SiO₄), often in the form of the mineral phenakite. This technique involves the direct reaction of solid precursors at elevated temperatures to form the desired compound.

Reaction Kinetics and Mechanisms of Beryllium Oxide and Silicon Dioxide Systems

The synthesis of this compound via solid-state reaction involves the high-temperature interaction of beryllium oxide (BeO) and silicon dioxide (SiO₂). smolecule.com The fundamental reaction can be represented as:

2BeO + SiO₂ → Be₂SiO₄ smolecule.com

Investigations into the reactions between pure BeO and SiO₂ have been conducted at temperatures ranging from 1300°C to 1700°C. researchgate.net The kinetics of this reaction are significantly influenced by temperature. For instance, the oxidation rate of this compound shows an exponential increase above 900°C, with a determined activation energy of 158 kJ/mol. The reaction is also noted to be reversible, with the formation of the silicate favored at temperatures below 1,200°C.

The mechanism of formation involves the diffusion of the reacting species at the interface of the solid particles. The rate of reaction is dependent on factors such as particle size, intimacy of mixing, and the presence of any defects or impurities in the precursor materials.

Influence of Stoichiometric Ratios and Precursor Characteristics on Product Purity

The purity of the resulting this compound is highly dependent on the stoichiometric ratio of the beryllium oxide and silicon dioxide precursors. smolecule.com Achieving the correct 2:1 molar ratio of BeO to SiO₂ is crucial for the formation of pure Be₂SiO₄. Deviations from this ratio can lead to the presence of unreacted precursors or the formation of other this compound phases as impurities in the final product.

The characteristics of the precursor materials, such as particle size and specific surface area, also play a significant role. Finer and more intimately mixed precursor powders generally lead to a more complete and uniform reaction, resulting in higher product purity.

Optimization of Annealing Processes for Enhanced Crystallinity and Phase Purity

Annealing, or heat treatment, is a critical step in the solid-state synthesis of this compound to ensure high crystallinity and phase purity. The annealing temperature and duration are key parameters that need to be optimized. Typical annealing temperatures for this compound synthesis range from 1,200°C to 1,400°C.

The annealing process promotes the growth of larger crystals and helps to eliminate any amorphous or poorly crystallized phases. It also allows for the completion of the reaction, ensuring that all the precursors are converted to the desired this compound phase. The use of an inert atmosphere, such as argon, during annealing is often employed to prevent any unwanted side reactions, like oxidation. Post-synthesis characterization techniques, such as X-ray diffraction (XRD), are essential to confirm the crystallinity and phase purity of the final product.

Hydrothermal Synthesis of this compound Crystals

Hydrothermal synthesis is another important method for producing high-quality single crystals of this compound, particularly phenakite. smolecule.com This technique involves crystallization from a high-temperature aqueous solution under high pressure.

Conditions for Growth of High-Quality Phenakite Single Crystals

The growth of high-quality phenakite single crystals under hydrothermal conditions is dependent on several factors, including temperature, pressure, and the composition of the hydrothermal fluid. Successful synthesis of phenakite has been reported at temperatures ranging from 270°C to 500°C and pressures around 720 atm. geoscienceworld.org More recent studies have achieved the synthesis of phenakite-like structures at 625°C and approximately 150 MPa. researchgate.netresearchgate.net

The growth rate of phenakite crystals in aqueous solutions has been observed to be significantly higher than in hydrous melts. geoscienceworld.org For instance, growth rates in aqueous solutions have been measured in the range of 0.58–2.93 × 10⁻⁵ cm/s. geoscienceworld.org The process often utilizes a temperature gradient, where the nutrient material dissolves in a hotter region of the autoclave and is transported to a cooler region where the seed crystals are located, leading to crystal growth. muni.cz

| Parameter | Value | Source |

| Temperature | 270°C - 625°C | geoscienceworld.orgresearchgate.netresearchgate.net |

| Pressure | ~720 atm - 150 MPa | geoscienceworld.orgresearchgate.netresearchgate.net |

| Growth Rate | 0.58–2.93 × 10⁻⁵ cm/s | geoscienceworld.org |

| Crystal Size | Up to 1 mm | researchgate.netresearchgate.net |

Role of Mineralizers (e.g., Fluoride (B91410), Alkali-containing Solutions) in Crystallization

Mineralizers are chemical compounds added to the hydrothermal solution to increase the solubility of the nutrient material and facilitate its transport and crystallization. muni.czrsc.org In the hydrothermal synthesis of phenakite, fluoride and alkali-containing solutions are commonly used as mineralizers. geoscienceworld.orgresearchgate.netresearchgate.net

The choice of mineralizer can significantly influence the crystallization process and the resulting crystal morphology. For example, LiF-based solutions have been found to be effective for the synthesis of Be₂SiO₄ solid solutions. coms.events In contrast, in Na-containing mineralizers, only Be₂SiO₄ tends to crystallize due to the formation of insoluble sodium germanates when germanium is present. researchgate.netresearchgate.net The presence of an alkaline halide medium, such as potassium fluoride or ammonium (B1175870) fluoride with ammonium hydroxide (B78521), is often essential for the growth of beryl (B75158) and to prevent the formation of impurities like phenakite in those specific syntheses. google.com The concentration of the mineralizer is a key parameter that can be adjusted to control the shape and facet development of the resulting crystals. rsc.org

| Mineralizer Type | Effect | Source |

| Fluoride Solutions | Promote beryllium migration in the vapor phase. | geoscienceworld.org |

| LiF-based Solutions | Effective for the synthesis of Be₂[(Si₁-ₓGeₓ)O₄] solid solutions. | coms.events |

| NaF-containing Solutions | Can lead to the crystallization of only Be₂SiO₄ in the presence of germanium. | researchgate.netresearchgate.net |

| Alkali Halide Media | Can influence the formation of beryl versus phenakite. | google.com |

Flux Growth Techniques for this compound Crystals

The flux growth method is a well-established and versatile technique for synthesizing high-quality single crystals of beryllium silicates, including beryl and phenakite. researchgate.netgeoscienceworld.org This method involves dissolving the constituent oxides (e.g., BeO, Al₂O₃, SiO₂) in a molten salt, or "flux," at high temperatures. The crystals then precipitate from the supersaturated solution as it is slowly cooled or as the flux evaporates. google.com The flux technique has a long history, with early emerald syntheses dating back to the 19th century, and it has been successfully adapted for industrial-scale production. researchgate.netgeoscienceworld.org

A variety of flux systems have been developed to grow this compound crystals. Commonly used fluxes include alkali molybdates and vanadates, as well as fluorides and boric acid. researchgate.netearth-science.net The choice of flux is critical as it influences the solubility of the nutrient materials, the growth rate, and the quality of the resulting crystals. For example, lithium molybdate (B1676688) (Li₂O-MoO₃) is a widely used and suitable flux for growing emerald crystals. psu.edugia.edu Vanadium pentoxide (V₂O₅) has been found to be particularly advantageous for growing beryl using transfer methods, yielding crystals suitable for microwave applications. google.comaip.org

The flux growth process can be carried out using several modifications. To prevent spontaneous nucleation and promote the growth of large, single crystals, the nutrient components can be separated within the crucible. This can be achieved by using a density gradient, where the lighter SiO₂ floats on the flux while the heavier Be and Al components are at the bottom. researchgate.net Alternatively, a temperature gradient can be established within the crucible, with the nutrient material at the hotter end and seed crystals at the colder end to promote transport and deposition. researchgate.net Rotating seed plates may also be used to homogenize the solution and enhance growth rates. researchgate.net

Research has detailed specific conditions for growing different beryllium silicates. Phenakite single crystals have been grown from molten alkali metal vanadates and molybdates by slowly cooling the saturated melts from 1400°C to 900°C. researchgate.net For emerald growth using a Li₂O-MoO₃ flux, experiments are often conducted by heating the mixture to 1100°C for extended periods (20-100 hours), with crystal growth driven by the isothermal evaporation of the flux. psu.edu The table below summarizes findings from various flux growth experiments for beryllium silicates.

| This compound | Flux System | Growth Conditions | Crystal Size / Growth Rate | Observations |

| Emerald (Beryl) | Li₂O-MoO₃ | Isothermal heating at 1100 °C for 20-100 h. Growth by flux evaporation. | Up to 3.4 mm length, 2.4 mm width. | By-products included α-cristobalite and phenakite. psu.edu |

| Emerald (Beryl) | Na₂O-MoO₃ | Isothermal heating at 1100 °C for 24 h. Growth by flux evaporation. | Up to 2.1 mm length, 1.4 mm width. | Cristobalite and phenakite also formed as by-products. earth-science.net |

| Beryl | Li₂O-V₂O₅ | Sintered flux pellet with raw material (3BeO·Al₂O₃·6SiO₂). | Not specified. | Part of a method utilizing a rotating seed crystal. google.com |

| Beryl | Li₂O-MoO₃ | Temperature between 750 °C to 950 °C. | 0.01-0.2 mm per day. | Optimal molar ratio of MoO₃/Li₂O is between 3 and 5. google.com |

| Beryl | Li₂O-WO₃ | Temperature between 800 °C to 1100 °C. | 0.01-0.2 mm per day. | Optimal molar ratio of WO₃/Li₂O is between 2 and 6. google.com |

| Phenakite | Na₂O·3MoO₃ or Li₂O·3MoO₃ | Slow cooling from 1400°C to 900°C at 2°C/hour. | Up to 1.5 cm. | Growth on a seed by thermal gradient resulted in inclusions. researchgate.net |

Industrial-Scale Production Methods and Process Optimization for this compound Compounds

The industrial-scale production of this compound compounds is intrinsically linked to the extraction of beryllium from its primary mineral sources, principally beryl (a beryllium-aluminum silicate) and bertrandite (a this compound hydroxide). epa.gov While this compound itself is not typically produced commercially as a bulk compound, the processing of silicate ores is the foundational step for producing beryllium metal, alloys, and beryllium oxide (beryllia). epa.goviarc.fr The methods employed involve either high-temperature pyrometallurgical routes or hydrometallurgical processes.

One established industrial method is the high-temperature solid-state reaction. This involves reacting stoichiometric mixtures of beryllium oxide (BeO) and silicon dioxide (SiO₂) at temperatures ranging from 1300°C to 1700°C. smolecule.com For phenakite (Be₂SiO₄), dry synthesis from oxides has been reported at 1500°C. researchgate.net Process optimization for this method focuses on several key parameters to ensure complete reaction and high purity of the product.

Key Optimization Parameters for Solid-State Synthesis

Temperature Range: Typically 1,300–1,700°C. The optimal temperature is often around 1,500°C to ensure a complete reaction while minimizing the sublimation of BeO.

Atmosphere: Inert atmospheres, such as argon or nitrogen, are used to prevent oxidation and undesirable side reactions.

Reactant Purity: High purity reactants (≥99.9% BeO and SiO₂) are required to avoid the formation of impurity phases.

A significant industrial alternative, particularly for hard ores like phenacite and beryl, is a hydrometallurgical process involving caustic leaching. google.com This method avoids the very high temperatures of fusion processes. The ore is first crushed and milled to a fine particle size (e.g., ≤75 µm). It is then leached with a concentrated sodium hydroxide (NaOH) solution at elevated temperatures (150–200°C) and autogenous pressure in a reactor. google.com Lime (Ca(OH)₂) is often added to precipitate silica (B1680970) as calcium silicate, leaving beryllium in the solution as sodium beryllate (Na₂BeO₂). The resulting pregnant leach liquor is then processed to precipitate beryllium hydroxide, which serves as the intermediate for producing other beryllium products. epa.govgoogle.com

Optimization of the hydrometallurgical process involves careful control of reaction conditions to maximize beryllium recovery.

| Process Step | Parameter | Optimized Conditions/Range | Purpose |

| Ore Pretreatment | Particle Size | ≤75 µm | Increase surface area for efficient leaching. |

| Caustic Leaching | Caustic Concentration | 40–50% NaOH solution | Efficiently dissolves this compound minerals. google.com |

| Temperature | 150–200°C | Promote the dissolution reaction. google.com | |

| Pressure | Autogenous (e.g., 15–20 bar) | Maintain liquid phase and enhance reaction kinetics. | |

| Precipitation | Caustic Concentration | Reduced to 5-10% by dilution | Induce precipitation of beryllium hydroxide. google.com |

| Digestion Temperature | ~90-100°C | Promote the formation of granular, easily separable Be(OH)₂. google.com |

Another industrial process, primarily for beryl, involves mixing the ore with sodium fluorosilicate and soda and heating to around 770°C. This converts the beryllium to soluble sodium fluoroberyllate, which is then leached with water and precipitated as beryllium hydroxide using NaOH. wikipedia.org Optimization of such pyrometallurgical extraction processes involves controlling reaction temperatures and times at different stages to maximize beryllium recovery, which can reach over 97%. omicsonline.org

Crystallographic and Structural Investigations of Beryllium Silicate

Structural Analysis of Phenakite (Be₂SiO₄)

Phenakite is a rare nesosilicate mineral, crystallizing in the trigonal system. crystallographygems.com Its name is derived from the Greek word for "deceiver," an allusion to its historical misidentification as quartz. mindat.org The fundamental structure of phenakite consists of a three-dimensional framework of interconnected beryllium and silicon tetrahedra. geologyscience.comgeologyscience.ru

Table 1: Crystallographic Data for Phenakite (Be₂SiO₄)

| Property | Value |

|---|---|

| Crystal System | Trigonal mindat.orggemologyproject.comlibretexts.org |

| Space Group | R-3 carnegiescience.edumaterialsproject.orgcrystallography.net |

| Formula | Be₂SiO₄ geologyscience.com |

| Unit Cell Parameters (ambient) | a = 12.4704 Å, c = 8.2504 Å crystallography.net |

| Hardness (Mohs) | 7.5 - 8 mindat.orggemologyproject.com |

| Specific Gravity | 2.96 - 3.00 g/cm³ mindat.org |

The crystal structure of phenakite is built from two primary polyhedral units: beryllium-oxygen tetrahedra (BeO₄) and silicon-oxygen tetrahedra (SiO₄). carnegiescience.edu In this arrangement, both beryllium (Be²⁺) and silicon (Si⁴⁺) cations are in tetrahedral coordination with four oxygen (O²⁻) atoms. carnegiescience.edumaterialsproject.org

The BeO₄ tetrahedra are linked at their corners to four other BeO₄ tetrahedra and four SiO₄ tetrahedra. materialsproject.org Similarly, each SiO₄ tetrahedron shares its corners with eight surrounding BeO₄ tetrahedra. materialsproject.org The Be-O-Si bond angles within this framework range from approximately 114° to 138°. geologyscience.ru Detailed X-ray diffraction studies have refined the specific interatomic distances within these tetrahedra. materialsproject.org

Table 2: Selected Interatomic Distances for Phenakite (Be₂SiO₄)

| Bond | Distance (Å) |

|---|---|

| Be-O | 1.63 - 1.66 materialsproject.org |

| Si-O | 1.63 - 1.64 materialsproject.org |

The corner-sharing linkage of BeO₄ and SiO₄ tetrahedra creates a continuous and rigid three-dimensional framework. carnegiescience.eduarizona.edu This type of structure classifies phenakite as a framework silicate (B1173343), or tectosilicate. geologyscience.rucarnegiescience.edu The topology of this network is complex, featuring interconnected rings of tetrahedra. carnegiescience.edu Specifically, the framework is composed of 3-, 4-, and 6-membered rings of these corner-linked polyhedra. carnegiescience.edu

This arrangement is topologically similar to other framework structures where rigid polyhedral units are bonded to form cages or channels. arizona.educarnegiescience.edu In phenakite, the energy required to bend the cation-oxygen-cation angles between the linked tetrahedra is relatively low, which has implications for its physical properties under pressure. carnegiescience.edu

The response of beryllium silicates to high pressure reveals important information about their structural stability and potential for polymorphism. Studies on phenakite show that it has a nearly isotropic compressibility, meaning it compresses almost uniformly in all directions. carnegiescience.eduresearchgate.net High-pressure X-ray diffraction experiments have determined its bulk modulus to be approximately 2.01 ± 0.08 Mbar. carnegiescience.eduresearchgate.net The unit cell parameters consistently decrease with increasing pressure, as expected during compression. crystallography.net

Other beryllium silicates, such as beryl (B75158) (Be₃Al₂Si₆O₁₈), also undergo pressure-induced phase transitions. geoscienceworld.orgfmm.ru For instance, beryl is predicted to undergo a second-order phase transition from hexagonal P6/mcc to triclinic P-1 symmetry at approximately 14 GPa. fmm.ru Similarly, the beryl-group mineral johnkoivulaite experiences a second-order phase transition at a critical pressure of about 4.13 GPa. geoscienceworld.org These transitions in related minerals highlight the broader phenomenon of high-pressure polymorphism in framework silicates. geoscienceworld.org Isotypic crystals like β-behoite [Be(OH)₂], which also feature corner-connected tetrahedra, undergo displacive phase transitions under pressure, further illustrating this behavior in related structures. researchgate.netarizona.edu

Table 3: Unit Cell Parameters of Phenakite at Various Pressures

| Pressure | a-axis (Å) | c-axis (Å) | Unit Cell Volume (ų) |

|---|---|---|---|

| 1 bar (~0 GPa) | 12.4704 | 8.2504 | 1111.13 |

| 16 kbar (1.6 GPa) | 12.437 | 8.228 | 1102.19 |

| 36 kbar (3.6 GPa) | 12.397 | 8.207 | 1092.32 |

| 54 kbar (5.4 GPa) | 12.37 | 8.188 | 1085.05 |

Data sourced from Hazen & Au (1986) via the Crystallography Open Database. crystallography.net

Advanced Crystallographic Techniques in Beryllium Silicate Research

The detailed structural understanding of beryllium silicates relies on a suite of advanced analytical techniques capable of probing atomic arrangements and microstructural features.

X-ray diffraction (XRD) is a cornerstone technique for the crystallographic analysis of beryllium silicates. carnegiescience.edu It is used to determine and refine the unit cell parameters of minerals like phenakite with high precision. carnegiescience.educarnegiescience.edu By measuring the diffraction angles of X-rays passing through a crystal, researchers can calculate the dimensions of the crystallographic axes (a, b, c) and the angles between them. researchgate.net This method has been employed to study phenakite under various conditions, including high temperature and high pressure, revealing how the unit cell contracts or expands. carnegiescience.educarnegiescience.edu

Furthermore, XRD is essential for phase identification. myscope.trainingncl.ac.uk The diffraction pattern of a crystalline material serves as a unique fingerprint. By comparing the experimental pattern of an unknown sample to extensive databases like the Powder Diffraction File (PDF) or the Crystallography Open Database (COD), scientists can identify the specific mineral phases present. myscope.trainingncl.ac.uk This is crucial for distinguishing between polymorphs—minerals with the same chemical composition but different crystal structures. ncl.ac.uk

Electron Backscatter Diffraction (EBSD) is a microanalytical technique used in a scanning electron microscope to obtain crystallographic information from the surface of a sample. The technique provides data on crystal orientation, phase, and internal strain. mdpi.com While EBSD is a powerful tool for studying the microstructure of geological materials, detailed studies focusing specifically on the microstructure of phenakite are not widely reported in available literature. However, the technique has been used to confirm the identity of natural phenakite and is mentioned in studies of more complex this compound minerals. chelscience.ruminsocam.org In principle, EBSD could be applied to phenakite to map crystallographic orientation fabrics, characterize grain boundaries, and identify different phases in aggregates, providing insights into its formation and deformation history.

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound (Phenakite) | Be₂SiO₄ |

| Quartz | SiO₂ |

| Beryl | Be₃Al₂Si₆O₁₈ |

| Johnkoivulaite | Cs(Be₂B)Mg₂Si₆O₁₈ |

| Behoite | Be(OH)₂ |

Crystal Chemistry of Beryllium within Silicate Structures

The crystal chemistry of beryllium within silicate structures is characterized by the distinct role of beryllium as a network-forming cation. Typically, beryllium is found in tetrahedral coordination with oxygen, forming BeO₄ tetrahedra, which are comparable in size to the SiO₄ tetrahedra that constitute the backbone of silicate minerals. This similarity allows for complex interactions and substitutions, leading to a diverse class of minerals known as beryllosilicates. These minerals are predominantly found in granites, granitic pegmatites, and some alkaline rocks. geoscienceworld.org The small size and high charge of the Be²⁺ ion make it a high field strength cation, enabling it to act as both a glass former and a modifier depending on the chemical composition of the system. researchgate.net

Role of BeO₄ Tetrahedra in Silicate Network Formation

The BeO₄ tetrahedron is a cornerstone of beryllosilicate crystal chemistry, influencing the topological and physical properties of the resulting materials. Its ability to substitute for and link with SiO₄ tetrahedra gives rise to the vast structural diversity observed in this mineral class.

Table 1: Comparison of Tetrahedral Units in Beryllosilicates

| Feature | BeO₄ Tetrahedron | SiO₄ Tetrahedron |

| Central Cation | Beryllium (Be²⁺) | Silicon (Si⁴⁺) |

| Formal Charge | [BeO₄]⁶⁻ | [SiO₄]⁴⁻ |

| Coordination | Tetrahedral | Tetrahedral |

| Role in Network | Network-former | Primary network-former |

| Interaction | Polymerizes with SiO₄ tetrahedra via Be-O-Si linkages. geologyscience.ru | Polymerizes with other SiO₄ and BeO₄ tetrahedra via Si-O-Si and Si-O-Be linkages. |

Analysis of Beryllium-Silicon Disorder in Complex Silicate Minerals (e.g., Gadolinite)

Beryllium-silicon (Be-Si) disorder is a significant phenomenon in certain complex silicate minerals, where Be²⁺ and Si⁴⁺ cations interchange between distinct tetrahedral sites. Gadolinite, with the general formula REE₂FeBe₂Si₂O₁₀, is a prime example where this disorder is observed. colorado.edugeoscienceworld.org Studies on gadolinite from the White Cloud pegmatite in Colorado, USA, have provided detailed insights into this structural feature. colorado.edugeoscienceworld.orggeoscienceworld.org

Investigations using single-crystal X-ray diffraction and various spectroscopic methods have revealed that significant Be-Si disorder can occur. colorado.edugeoscienceworld.org In the gadolinite structure, there are two distinct tetrahedral sites, typically occupied by Be (the Q site) and Si (the T site). colorado.edu However, analyses have shown partial substitution of silicon for beryllium at the Q site and, conversely, beryllium for silicon at the T site. colorado.edugeoscienceworld.orgresearchgate.net This disorder can be substantial, with some studies reporting up to 15% disorder between the Be and Si sites. colorado.edugeoscienceworld.orgresearchgate.net This substitution indicates that the normalization of gadolinite's chemical formula assuming a fixed Si content can be misleading. researchgate.net The observation of Be substituting for Si suggests that beryllium may be more abundant in certain geochemical systems than previously assumed. colorado.edugeoscienceworld.org

Table 2: Representative Be-Si Disorder in Gadolinite from the White Cloud Pegmatite

| Crystallographic Site | Ideal Occupant | Observed Substitution | Extent of Disorder | Source |

| Q Tetrahedral Site | Beryllium (Be) | Silicon (Si) substitutes for Be. | Up to 15% | colorado.edugeoscienceworld.org |

| T Tetrahedral Site | Silicon (Si) | Beryllium (Be) substitutes for Si. | Up to 15% | colorado.edugeoscienceworld.org |

| M Octahedral Site | Iron (Fe) | Vacancy (□) | Up to 15% | colorado.edugeoscienceworld.org |

Note: Data is based on studies of gadolinite samples showing significant compositional variation. colorado.edugeoscienceworld.org

Structural Hierarchy and Topological Features of Beryllosilicates

The structural classification of beryllosilicate minerals is based on a hierarchical system that considers the polymerization of the constituent BeO₄ and SiO₄ tetrahedra. geoscienceworld.orggeologyscience.ru This hierarchy, first proposed for silicates, categorizes structures based on the connectivity of the tetrahedral units. geoscienceworld.org

The five main groups in this structural hierarchy are:

Unconnected Tetrahedra: Isolated Tφ₄ tetrahedra (where T = Be, Si, etc.). geologyscience.ru

Finite Clusters of Tetrahedra: Small, isolated groups of linked tetrahedra. geologyscience.ru

Infinite Chains of Tetrahedra: Tetrahedra linked to form one-dimensional chains. geoscienceworld.orggeologyscience.ru

Infinite Sheets of Tetrahedra: Tetrahedra linked to form two-dimensional sheets. geoscienceworld.orggeologyscience.ru

Infinite Frameworks of Tetrahedra: Tetrahedra linked to form three-dimensional frameworks. geoscienceworld.orggeologyscience.ru

To further refine this classification, the topology of these structures is analyzed using concepts like Secondary Building Units (SBUs). geoscienceworld.orgresearchgate.netresearchgate.net SBUs are fundamental polyhedral clusters that repeat to form the larger structure. geoscienceworld.orgresearchgate.net By identifying the SBUs and arranging them in order of increasing ring dimension, a more detailed structural hierarchy can be established for beryllosilicates. geoscienceworld.orgresearchgate.net This topological analysis is particularly useful for understanding complex layered and framework beryllosilicates, including those with zeolite-like structures. geoscienceworld.orgresearchgate.net

Vertex Symbols and Coordination Sequences in Beryllosilicate Frameworks

To provide a quantitative and unambiguous description of the complex topologies of beryllosilicate frameworks, crystallographers employ specific analytical tools, including vertex symbols (VS) and coordination sequences (CS). geoscienceworld.orgresearchgate.netresearchgate.netgeoscienceworld.org

The vertex symbol is a numerical description of the circuits of tetrahedra that meet at a specific tetrahedral node (a Be or Si atom). geoscienceworld.org For each unique tetrahedral site, the symbol enumerates the number of nodes in the shortest circuits that pass through that vertex. geoscienceworld.org

The coordination sequence for a tetrahedral site is a series of numbers {Nₖ}, where N₁ is the number of tetrahedra directly connected to the central tetrahedron, N₂ is the number of tetrahedra in the next shell, and so on. geoscienceworld.org

These numerical descriptors are powerful for several reasons:

They provide a precise topological signature for each unique tetrahedral site in a crystal structure. geoscienceworld.orgresearchgate.net

They allow for the identification of structural similarities between different beryllosilicates and related minerals like zeolites, even if their chemical compositions differ. geoscienceworld.orgresearchgate.netresearchgate.net

The topological density of a framework, which is strongly correlated with the framework density, is controlled by the beryllium content in the tetrahedral sites. geoscienceworld.orgresearchgate.netresearchgate.net This relationship suggests that the beryllium content can be a controlling factor in designing specific framework arrangements. researchgate.netresearchgate.net

Phase Equilibria and Thermodynamic Modeling of Beryllium Silicate Systems

Experimental Determination of Phase Relations in Beryllium-Containing Systems

Experimental investigations into phase relationships provide fundamental data for constructing phase diagrams and understanding mineral assemblages.

The Binary BeO-SiO₂ System

The binary system of beryllium oxide (BeO) and silicon dioxide (SiO₂) has been a subject of investigation to understand the formation and stability of phenakite (Be₂SiO₄). Research indicates that phenakite is synthesized through high-temperature solid-state reactions of pure BeO and SiO₂ at temperatures ranging from 1300° to 1700°C. researchgate.net Phenakite dissociates into bromellite (BeO) and cristobalite (a high-temperature polymorph of SiO₂) at approximately 1560°C at one atmosphere of pressure. geoscienceworld.org In this system, a eutectic is formed between bromellite and cristobalite at around 95 wt% SiO₂ and a temperature of 1713°C. geoscienceworld.org A tentative phase diagram has been proposed based on these experimental data. researchgate.net

The Ternary BeO-Al₂O₃-SiO₂-H₂O (BASH) System and its Mineral Assemblages

The BeO-Al₂O₃-SiO₂-H₂O (BASH) system is of significant petrological importance as it encompasses the most common beryllium minerals. msaweb.org Over twenty phases exist in this system, with key minerals including beryl (B75158) (Be₃Al₂Si₆O₁₈), chrysoberyl (B1170025) (BeAl₂O₄), phenakite (Be₂SiO₄), bertrandite (Be₄Si₂O₇(OH)₂), and euclase (BeAlSiO₄(OH)). msaweb.orggeoscienceworld.org

Experimental studies have been conducted to determine the stability fields of these minerals. For instance, high-pressure experiments have located the positions of several key reactions, such as the breakdown of beryl into chrysoberyl, phenakite, and quartz under dry conditions. msaweb.org The stability of mineral assemblages in the BASH system is influenced by factors like silica (B1680970) activity. semanticscholar.org In environments with high silica activity, beryl is a stable phase. semanticscholar.org The presence of water also plays a critical role, with minerals like bertrandite and euclase containing hydroxyl groups.

The following table summarizes some of the key mineral assemblages and their significance in the BASH system.

| Mineral Assemblage | Geological Significance |

| Beryl + Quartz + Feldspar | Common in granitic pegmatites and indicates Be saturation during magma crystallization. semanticscholar.org |

| Chrysoberyl + Phenakite + Quartz | Represents higher temperature and/or lower silica activity conditions compared to beryl-bearing assemblages. msaweb.org |

| Bertrandite + Phenakite | Often found in peralkaline granites and syenites, reflecting low alumina (B75360) chemical potentials. msaweb.org |

| Euclase | Indicates environments with unusually high alumina activities. msaweb.org |

Phase Equilibria in the Li₂O-BeO-SiO₂ System

The lithium oxide-beryllium oxide-silicon dioxide system is relevant to certain types of pegmatites and industrial ceramics. Experimental work on this ternary system has identified the existence of one stable ternary compound, Li₂BeSiO₄. capes.gov.br Liquidus relations have been determined, and ten liquidus invariant points along with seven subsolidus compatibility triangles have been located. capes.gov.br The most refractory compositions in this system are found on the join between BeO and Li₂BeSiO₄, with a solidus temperature of 1320°C. researchgate.netcapes.gov.br

Metastable phases have also been observed in this system, including a high-quartz phase and other intermediate silicate (B1173343) phases. researchgate.netcapes.gov.br

High-Pressure and High-Temperature Stability of Beryllium Silicate Phases

The stability of this compound phases under high-pressure and high-temperature conditions is crucial for understanding their occurrence in deep crustal and upper mantle environments.

Phenakite (Be₂SiO₄) has been shown to persist up to high pressures and temperatures. Experiments have demonstrated its stability at pressures up to 45.5 kbar and temperatures up to 2100°C. geoscienceworld.org Some studies have reported the synthesis of slightly non-stoichiometric phenakite at 10 to 20 kbar and 1050 to 1200°C, containing excess SiO₂ and some Al₂O₃. geoscienceworld.org

Beryl's stability at high pressures and temperatures has also been investigated. It is reported to be stable up to 1000°C at pressures between 10 and 25 kbar. geoscienceworld.org Above this temperature, it coexists with chrysoberyl, phenakite, and a melt phase. geoscienceworld.org

The following table presents data on the high-pressure stability of some this compound phases.

| Mineral | Pressure (kbar) | Temperature (°C) | Observations | Reference |

| Phenakite | up to 45.5 | up to 2100 | Persists without decomposition. | geoscienceworld.org |

| Beryl | 10 - 25 | up to 1000 | Stable. | geoscienceworld.org |

| Beryl | 10 - 25 | 1000 - ~1100 | Coexists with chrysoberyl, phenakite, and melt. | geoscienceworld.org |

Thermodynamic Property Derivation for this compound Minerals

The derivation of thermodynamic properties for this compound minerals is essential for quantitative modeling of geological processes.

Calorimetric Measurements (e.g., Heat Capacities) and Enthalpy Determinations

Calorimetric measurements provide direct data on the heat capacities and enthalpies of formation and transition for minerals. The heat capacities of several key beryllium minerals, including beryl, phenakite, euclase, and bertrandite, have been measured over a wide temperature range (approximately 5 to 800 K) using techniques like quasi-adiabatic cryogenic calorimetry and differential scanning calorimetry. geoscienceworld.org The heat capacity of chrysoberyl has also been determined from 340 to 800 K. geoscienceworld.org

These experimental heat capacity data, combined with phase equilibrium and solution calorimetry results, have been used to create an internally consistent set of thermodynamic properties for these minerals. geoscienceworld.org For example, the standard entropies and Gibbs free energies of formation have been derived from these comprehensive datasets. geoscienceworld.org

The following table provides a summary of the derived standard thermodynamic properties at 298.15 K and 1 bar for several this compound minerals.

| Mineral | Formula | Standard Entropy (J/(mol·K)) | Gibbs Free Energy of Formation (kJ/mol) | Reference |

| Beryl | Be₃Al₂Si₆O₁₈ | 346.7 ± 4.7 | -8500.36 ± 6.39 | geoscienceworld.org |

| Phenakite | Be₂SiO₄ | 63.37 ± 0.27 | -2028.39 ± 3.78 | geoscienceworld.org |

| Euclase | BeAlSiO₄(OH) | 89.09 ± 0.40 | -2370.17 ± 3.04 | geoscienceworld.org |

| Bertrandite | Be₄Si₂O₇(OH)₂ | 172.1 ± 0.77 | -4300.62 ± 5.45 | geoscienceworld.org |

| Chrysoberyl | BeAl₂O₄ | 66.25 ± 0.30 | -2176.16 ± 3.18 | msaweb.orggeoscienceworld.org |

Aqueous Solubility and Hydrolysis Studies of Beryllium in Silicate Environments

The aqueous behavior of this compound is characterized by its generally low solubility in water. However, its interaction with aqueous environments, particularly under varying pH conditions, is critical for understanding its environmental fate and for industrial processing.

Studies have shown that this compound is insoluble in water and most acids under normal conditions. The dissolution of beryllium from silicate minerals is a key step in its industrial extraction. This is often achieved through processes like caustic leaching, where the ore is treated with a sodium hydroxide (B78521) solution at elevated temperatures and pressures. In this process, beryllium is converted to a soluble form, sodium beryllate (Na₂BeO₂), while silica is precipitated out as calcium silicate.

The hydrolysis of beryllium in aqueous solutions is a complex process that is highly dependent on pH. Beryllium ions (Be²⁺) in water undergo hydrolysis, leading to the formation of various hydroxo-bridged species. researchgate.net In acidic conditions (pH < 3), beryllium exists predominantly as the tetra-aqua ion, [Be(H₂O)₄]²⁺. researchgate.net As the pH increases, hydrolysis leads to the formation of polynuclear species. For instance, in aqueous solutions, the main hydrolytic product is [Be₃(OH)₃]³⁺. researchgate.net However, even "insoluble" beryllium silicates can release trace amounts of Be²⁺ into aqueous systems. For example, one milligram of zinc this compound can release 130 µg of soluble Be²⁺.

Under acidic conditions, this compound can be broken down. For example, complete dissolution occurs in concentrated sulfuric acid at 250°C. In dilute hydrochloric acid solutions, it forms colloidal silica. The general reaction for the hydrolysis in an acidic aqueous environment can be represented as:

Be₂SiO₄ + 4H⁺ → 2Be²⁺ + Si(OH)₄

The solubility of beryllium is at a minimum in near-neutral or alkaline conditions (pH 6-11), where it tends to precipitate as beryllium hydroxide [Be(OH)₂]. researchgate.netfrontiersin.org However, at very high pH (> 11-12), beryllium solubility increases again due to the formation of beryllate ions, such as Be(OH)₃⁻ and Be(OH)₄²⁻. researchgate.netfrontiersin.org

Interactive Data Table: Beryllium Release from Silicate Compounds

| Compound | Beryllium Release (µg Be²⁺ per mg compound) |

| This compound | 5.1 |

| Zinc this compound | 130 |

Computational Thermodynamics for Predicting this compound Phase Behavior

Computational thermodynamics serves as a powerful tool for predicting the phase behavior and properties of this compound systems under various conditions, complementing experimental studies. researchgate.net Methods like Density-Functional Theory (DFT) have been employed to investigate the structural, mechanical, dynamical, thermodynamic, and electronic characteristics of this compound (phenakite, Be₂SiO₄) under both ambient and high-pressure conditions. researchgate.net

These computational models can predict a full suite of thermodynamic properties, including free energy, entropy, heat capacity, thermal expansion coefficients, and the Grüneisen parameter across a range of temperatures. researchgate.net For instance, DFT calculations have shown that Be₂SiO₄ is an indirect band gap insulator with an estimated band gap of 7.83 eV. researchgate.net Such calculations align well with experimental findings for the crystalline structure's mechanical and dynamical stability under ideal conditions. researchgate.net

Thermodynamic modeling has also been used to evaluate and create consistent thermodynamic databases for multi-component oxide systems that include this compound. researchgate.netcore.ac.uk These models, often based on the CALPHAD (Calculation of Phase Diagrams) method, integrate experimental data from phase equilibria, solubility, calorimetry, and volumetric measurements to create a comprehensive thermodynamic description of the system. researchgate.netresearchgate.net This allows for the calculation of phase diagrams and the prediction of stable mineral assemblages under various petrologic conditions. researchgate.net

For example, thermodynamic models have been developed for the BeO-Al₂O₃-SiO₂-H₂O (BASH) system, which includes this compound (phenakite). researchgate.net These models are consistent with natural mineral occurrences and can be used to interpret the formation conditions of beryllium-containing minerals. researchgate.net Furthermore, computational studies have investigated the elastic properties of Be₂SiO₄, showing how bulk modulus, shear modulus, and Young's modulus change with pressure. x-mol.net

High-temperature mass spectrometric studies, combined with thermodynamic modeling, have been used to analyze the vaporization processes of oxide systems containing beryllium. benthamopenarchives.com These studies help in understanding the composition of the vapor phase over these systems at high temperatures, which is crucial for industrial processes. benthamopenarchives.com

Interactive Data Table: Calculated Thermodynamic Properties of Phenakite (Be₂SiO₄)

| Property | Value | Conditions |

| Band Gap | 7.83 eV | DFT Calculation researchgate.net |

| Bulk Modulus (K₀) | 181.7 GPa | DFT Calculation researchgate.net |

| Crystal Bulk Modulus | 212 ± 3 GPa | Assuming K' = 4 researchgate.net |

Spectroscopic Characterization of Beryllium Silicate Materials

Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopy

Identification of Vibrational Modes and Frequency Shifts with Compositional Variation

In the study of beryllium silicate (B1173343) glasses, Raman and IR spectroscopy have been instrumental in identifying the fundamental vibrational modes associated with the silicate and beryllate networks. The addition of beryllium oxide (BeO) to silicate glass systems leads to noticeable changes in the vibrational spectra. researchgate.netdiva-portal.org

The Raman spectra of alkali-beryllium-silicate glasses show that the introduction of BeO results in the formation of [BeO₄/₂]²⁻ tetrahedra that are incorporated into the silicate glass network. researchgate.netdiva-portal.org This demonstrates the role of BeO as an intermediate glass former. researchgate.netdiva-portal.org The vibrational spectra reveal the effective destruction of Si-O-Si bridges with increasing BeO content. researchgate.netdiva-portal.org

In the mineral meliphanite, a crystalline sodium calcium beryllium silicate, Raman bands at 1016 and 1050 cm⁻¹ are attributed to the SiO and AlOH stretching vibrations of the three-dimensional siloxane units. qut.edu.au OSiO bending modes are identified by Raman bands at 472 and 510 cm⁻¹. qut.edu.au The infrared spectrum of meliphanite is characteristically broad compared to its Raman spectrum. qut.edu.au For the mineral bussyite-(Ce), a broad peak around 993 cm⁻¹ in the infrared spectrum is assigned to the [SiO₄] and [BeO₄] stretching modes, while peaks at 705 cm⁻¹ and 503 cm⁻¹ are attributed to bending modes of these tetrahedra. arizona.edu

The Raman spectrum of crystalline this compound (phenacite, Be₂SiO₄) is characterized by numerous sharp lines, indicating a well-defined crystal lattice. ias.ac.in A study identified 25 distinct Raman lines, a significant increase from earlier reports, highlighting the complexity of the vibrational spectrum. ias.ac.in In general, bands in the 800-1200 cm⁻¹ region of the Raman spectra of silicate glasses are associated with silicon-oxygen stretching vibrations within the tetrahedral units. minsocam.org

Table 1: Key Vibrational Modes in this compound Materials

| Material | Technique | Wavenumber (cm⁻¹) | Assignment |

| Meliphanite | Raman | 1016, 1050 | SiO and AlOH stretching |

| Meliphanite | Raman | 472, 510 | OSiO bending |

| Bussyite-(Ce) | IR | ~993 | [SiO₄] and [BeO₄] stretching |

| Bussyite-(Ce) | IR | 705 | [SiO₄] and [BeO₄] bending |

| Bussyite-(Ce) | IR | 503 | [SiO₄] bending |

| Beryl (B75158) | Raman | 750, >850 | Mixed Al and Be motions with silicate ring |

This table provides a summary of assigned vibrational modes from various this compound minerals based on Raman and IR spectroscopy.

Probing Network Polymerization and Structural Transformations in this compound Glasses

Vibrational spectroscopy is particularly adept at monitoring changes in the degree of polymerization of the silicate network in glasses. The addition of network modifiers, such as alkali or alkaline earth oxides, typically leads to the depolymerization of the silicate network through the formation of non-bridging oxygens (NBOs). However, the role of beryllium oxide is more complex.

Studies on alkali-silicate glasses have shown that the substitution of SiO₂ with BeO leads to an effective destruction of Si-O-Si bridges, as observed through vibrational spectroscopy. researchgate.netdiva-portal.orgdiva-portal.org This might seem counterintuitive, but it is accompanied by the formation of [BeO₄/₂]²⁻ tetrahedra which integrate into the network, indicating an intermediate role for BeO. researchgate.netdiva-portal.orgdiva-portal.org This structural rearrangement has a significant impact on the material's properties, including an observed increase in the glass transition temperature. researchgate.netdiva-portal.orgdiva-portal.org

In sulfate-containing silicate glasses, Raman spectroscopy has shown that the addition of sulfate (B86663) can lead to a repolymerization of the silicate network. acs.org The intensity of Raman bands associated with more polymerized Q³ and Q⁴ silicate species increases with sulfate addition. acs.org While not directly about this compound, this illustrates the capability of Raman spectroscopy to track network polymerization. The interpretation of vibrational spectra in terms of Qⁿ species (where 'n' is the number of bridging oxygens per silicon tetrahedron) is a common practice in the study of silicate glasses. minsocam.orgnsf.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides element-specific information about the local atomic environment, making it an invaluable tool for understanding the structure of this compound glasses. By probing the nuclear spins of ⁹Be and ²⁹Si, researchers can gain detailed insights into coordination numbers, bond angles, and the connectivity of the glass network.

⁹Be and ²⁹Si NMR for Probing Local Structure in this compound Glasses

Studies of BeO-SiO₂ glasses using ⁹Be and ²⁹Si NMR have revealed a unique structural arrangement. researchgate.netaps.orgosti.gov The results suggest a structure composed of nanoclusters of corner-shared BeO₄ tetrahedra that reside in the interstices of a highly strained, yet unmodified, corner-shared SiO₄ network. researchgate.netaps.orgosti.gov A significant finding from these studies is the complete absence of non-bridging oxygens, which contradicts the conventional models of oxide glass structures. aps.orgosti.gov

The ⁹Be MAS NMR spectra of these glasses typically show an intense, narrow, and symmetric peak near 0 ppm, which is characteristic of tetrahedrally coordinated beryllium. researchgate.net Another broader component is observed at around -10 ppm. researchgate.net The presence of a component with a large quadrupolar coupling constant (Cq) indicates distorted beryllium environments. researchgate.net

²⁹Si NMR spectroscopy is crucial for understanding the silicate network. In many silicate glasses, distinct peaks corresponding to different Qⁿ species can be resolved, providing a quantitative measure of the network's polymerization. nih.govberkeley.edu However, in this compound glasses, the ²⁹Si NMR results are consistent with an unmodified SiO₄ network, supporting the "stuffed" network model. aps.orgosti.gov

Table 2: ⁹Be NMR Parameters in this compound Glasses

| BeO Content (mol%) | Peak Position (ppm) | Quadrupolar Coupling Constant (Cq) (MHz) |

| 5 | ~0 | - |

| 10 | ~0 | - |

| 15 | ~0 | - |

| 20 | ~0 | - |

| 5 (Broad Component) | -10 | >1.5 |

This table summarizes the general features of ⁹Be MAS NMR spectra for BeO-SiO₂ glasses, showing the primary peak position and the characteristics of the broad component. researchgate.net

Elucidation of BeO₄ Tetrahedra Formation in Glass Systems

The formation of BeO₄ tetrahedra is a key feature of beryllium's role in silicate glass structures. Unlike other alkaline earth ions, Be²⁺ is consistently found in four-fold coordination with oxygen in both crystalline oxides and glasses, forming regular BeO₄ tetrahedra. researchgate.net ⁹Be NMR spectroscopy directly confirms the presence of these tetrahedral units. The dominant sharp peak near 0 ppm in the ⁹Be MAS NMR spectra of Be-silicate glasses is a clear indicator of Be atoms in a tetrahedral coordination environment. researchgate.net

The addition of BeO to alkali-silicate glass systems leads to the formation of [BeO₄/₂]²⁻ tetrahedra which are incorporated into the silicate glass network, as supported by vibrational spectroscopy. researchgate.netdiva-portal.org NMR studies further solidify this understanding by directly probing the beryllium environment. The formation of these tetrahedra, and their tendency to form nanoclusters, is a critical aspect of the structure of this compound glasses. researchgate.netaps.orgosti.gov

Optical Absorption and Photoluminescence Spectroscopy

Optical absorption and photoluminescence spectroscopy are employed to investigate the electronic structure and the nature of optically active centers in this compound materials.

In (BeO)ₓ(PbOSiO₂)₁₋ₓ glasses, the optical absorption and luminescence are primarily determined by transitions between localized states of lead ions. researchgate.netcolab.wsaip.orgaip.orgscispace.com The addition of beryllium oxide influences these properties and the electronic structure of the band tails. researchgate.netcolab.wsaip.orgaip.orgscispace.com The room temperature photoluminescence (PL) spectra of these glasses show a broad peak around 2.4 eV. scispace.com The introduction of BeO leads to a reduction in the Stokes shift. scispace.com At low temperatures, the PL spectrum can be decomposed into multiple components, suggesting the presence of different luminescent centers. scispace.com

For the crystalline Be₂SiO₄, luminescence bands at 2.70 and 3.15 eV have been attributed to [AlO₄]⁵⁻ and [SiO₄]⁴⁻ centers, respectively. researchgate.net The intrinsic luminescence of the Be₂SiO₄ crystal at 3.6 and 4.1 eV is suggested to arise from the radiative decay of self-trapped excitons. researchgate.net Disruptions in the beryllium-oxygen bonds can create optically active centers with absorption bands in the 1.5–4.0 eV range. researchgate.net

In silicon doped with isoelectronic beryllium pairs, photoluminescence spectroscopy under a magnetic field (Zeeman spectroscopy) has been used to study the bound-exciton recombination at these centers. keio.ac.jp This technique provides direct evidence for the orientation of the Be pairs within the silicon lattice. keio.ac.jp

Characterization of Electronic Structure and Energy Bands in this compound Glasses

The electronic structure of this compound glasses, particularly those containing other oxides like lead oxide (PbO), is complex and significantly influenced by the chemical composition. researchgate.netaip.org Studies on (BeO)x(PbO·SiO2)1-x glasses reveal that the optical absorption and luminescence are primarily governed by transitions involving the localized states of lead ions. aip.orgcolab.ws The introduction of beryllium oxide (BeO) into the lead silicate glass network has a pronounced impact on the electronic structure, specifically on the band tails. researchgate.netaip.org

Research indicates the existence of two distinct concentration ranges of BeO that lead to different short-range order structures and the nature of the band tails. researchgate.netaip.org In glasses with a low BeO content (up to 15 mol.%), lead atoms act as network modifiers, and the electronic structure is similar to that of a low-lead binary PbO-SiO2 system. aip.org However, in glasses with a higher BeO content (above 15 mol.%), beryllium atoms are incorporated into the glass network, forming silica-like groups and causing a distortion of the lead-oxygen structural groups, which in turn leads to an increase in the band gap. aip.orgscispace.com This incorporation changes the ratio between different types of network-forming structural fragments. scispace.com

The optical absorption edge in these glasses follows the Urbach rule, and its position is sensitive to the composition. researchgate.net An increase in the PbO concentration leads to a red shift of the optical transparency cutoff. researchgate.net A structural inversion from a silicate to a lead-oxygen glass-forming network occurs at around 45–50 mol% PbO, which is marked by abrupt changes in the optical transition types, the optical gap width (Eg), and the Urbach energy (EU). researchgate.net The addition of BeO to lead silicate glasses can modify these energy characteristics. researchgate.net For instance, the optical band gap and Urbach energy are affected by the BeO concentration, reflecting the changes in the glass structure. researchgate.net

Molecular orbital simulations of the electronic states in PbO–SiO2 glasses have shown that in low-lead glasses, there is a superposition of 'almost free' Pb2+ ion levels on the silicon-oxygen spectrum. researchgate.net In contrast, high-lead glasses are characterized by the mixing of the valency states of Pb and O atoms. researchgate.net The spectral properties and the nature of optical transitions in (BeO)x(PbO·SiO2)1-x glasses are comparable to those of low-lead binary systems and are associated with the localized 6s and 6p states of Pb2+ ions. aip.orgscispace.com

Table 1: Effect of BeO Concentration on Energy Characteristics of Lead Silicate Glasses

| BeO Concentration (mol. %) | Optical Gap (Eg) (eV) | Urbach Energy (EU) (eV) | Structural Role of Be |

| Low (≤ 15) | Varies | Varies | Network modifier participation |

| High (> 15) | Increases | Varies | Formation of beryllium-oxygen fragments |

Note: The specific values for Eg and EU are dependent on the exact composition of the glass. The table provides a qualitative summary based on the available research.

Luminescence Properties and Transition Mechanisms in Doped Beryllium Silicates

The luminescence properties of this compound materials are highly dependent on the presence of dopants and intrinsic defects. In undoped Be2SiO4 crystals, intrinsic luminescence bands observed at 3.6 and 4.1 eV are attributed to the radiative decay of two types of self-trapped excitons. researchgate.net A proposed mechanism for exciton (B1674681) self-trapping involves the transfer of excitation from a threefold-coordinated oxygen atom to adjacent silicon or beryllium atoms. researchgate.net

When doped, the luminescence characteristics are dominated by the dopant ions and their interaction with the host matrix. For instance, in lead-doped this compound glasses, the photoluminescence (PL) is caused by radiative transitions between the localized tail states of the energy bands, which are primarily formed by the states of Pb2+ ions. aip.org The intensity and Stokes shift of the PL bands are directly influenced by the structure and order of the glass matrix, indicating that the energy structure of the luminescence centers is sensitive to the local environment. aip.org

In (BeO)x(PbO·SiO2)1-x glasses, low-temperature (10 K) PL spectra can be decomposed into multiple components. aip.org For a (BeO)0.3·(PbO·SiO2)0.7 glass, three emission bands are identified at 2.1 eV, 2.5 eV, and 3.0 eV. aip.orgscispace.com The band at 3.0 eV is associated with the luminescence of Pb2+ ions in a slightly distorted silicate network. aip.orgscispace.com The presence of multiple bands suggests the formation of several interconnected glass networks. aip.org The addition of BeO to the lead silicate glass leads to a reduction in the Stokes shift, which reaches a minimum at around 15 mol.% BeO and then increases with higher BeO concentrations. aip.orgresearchgate.net

The luminescence in europium-doped barium this compound (BaBeSiO4:Eu²⁺) phosphors has also been investigated. researchgate.net These phosphors exhibit a broad excitation spectrum from 250 to 400 nm and emit blue light centered at 460 nm. researchgate.net The concentration of the Eu²⁺ dopant plays a crucial role, with an optimal concentration found to be 3 mol.%. researchgate.net The concentration quenching mechanism in this system has been identified as an electric dipole-dipole interaction. researchgate.net

In the case of beryllium-doped gallium nitride (GaN:Be), which is not a silicate but provides insights into Be as a dopant, very intense Be-related yellow luminescence (YLBe) and UV luminescence (UVLBe) bands are observed. acs.org The UVLBe band is attributed to electron transitions from a shallow donor to a shallow Be level (donor-acceptor pair transitions) at low temperatures. acs.org With increasing temperature, this transitions to a band-to-acceptor (eA) transition. acs.org

Table 2: Luminescence Properties of Doped this compound Systems

| Host Material | Dopant | Emission Peak(s) (eV) | Excitation Wavelength/Energy (nm/eV) | Transition Mechanism |

| (BeO)0.3(PbO·SiO2)0.7 Glass | Pb²⁺ | 2.1, 2.5, 3.0 | 4.1 eV | Radiative transitions between localized tail states of Pb²⁺ |

| BaBeSiO4 | Eu²⁺ | ~2.7 (460 nm) | 250-400 nm | f-d transition of Eu²⁺ |

| Be2SiO4 (undoped) | - | 3.6, 4.1 | - | Radiative decay of self-trapped excitons |

Computational Chemistry and Materials Modeling of Beryllium Silicate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to explore the fundamental properties of beryllium silicate (B1173343), particularly the mineral phenakite (Be₂SiO₄), which is a prevalent component in the Earth's upper mantle nih.gov.

DFT calculations have been successfully used to predict the structural, mechanical, and dynamical properties of beryllium silicates like phenakite nih.gov. Studies show that under ideal conditions, DFT calculations of these properties align closely with experimental findings, confirming the mechanical and dynamical stability of the crystalline structure nih.gov. For related beryllium-containing minerals like beryl (B75158) (Al₄Be₆Si₁₂O₃₆), ab initio calculations at both the Hartree-Fock and DFT levels have been performed to determine its structure and equation of state at various pressures researchgate.net. In such studies, different hybrid Hamiltonians are often employed to refine the accuracy of the predictions. For instance, the equilibrium volume (V₀) and bulk modulus (K₀) can be calculated and compared against experimental data to validate the chosen computational approach researchgate.net.

| Property | DFT Calculated Value (Phenakite) | Experimental Comparison |

| Mechanical Stability | Confirmed | Aligns with experimental findings nih.gov |

| Dynamical Stability | Confirmed | Aligns with experimental findings nih.gov |

This table summarizes the qualitative results from DFT calculations on the stability of phenakite.

The electronic characteristics of beryllium silicates have been a key focus of DFT studies. Phenakite (Be₂SiO₄) is characterized as an indirect band gap insulator nih.gov. DFT calculations estimate its band gap to be approximately 7.83 eV nih.gov. The analysis of the electronic band structure and the density of states helps in understanding the nature of chemical bonding and the optical properties of the material. For comparison, studies on beryllium antifluorite structures (Be₂X, where X = C, Si, Ge, Sn) using DFT with the generalized gradient approximation (GGA) have also been conducted to understand their electronic properties, revealing that Be₂C has a significant band gap while other similar structures exhibit metallic characteristics arxiv.org.

| Compound | Calculated Band Gap (eV) | Type |

| Phenakite (Be₂SiO₄) | 7.83 nih.gov | Indirect nih.gov |

| Beryllium Carbide (Be₂C) | 4.132 arxiv.org | Direct arxiv.org |

| Beryllium Carbide (Be₂C) | 1.170 arxiv.org | Indirect arxiv.org |

This table presents the calculated band gap values for phenakite and a related beryllium compound.

Understanding the behavior of materials under extreme conditions is crucial for geological and materials science applications. DFT calculations have been utilized to explore the structural, mechanical, and electronic characteristics of beryllium silicate under high-pressure conditions nih.gov. These simulations investigate how properties like bond angles and thermodynamic parameters change with increasing pressure. For phenakite, it was found that its compression is not significantly affected by the bending of bond angles under pressure nih.gov. Similarly, high-pressure studies on the related mineral beryl have been conducted using X-ray diffraction and computational methods to determine its compressibility and high-pressure crystal structures arizona.eduunito.it. Such computational studies can predict phase transitions; for instance, a soft mode phase transition in beryl was predicted to occur at approximately 14 GPa unito.it.

Molecular Dynamics (MD) Simulations for Interfacial Interactions

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly useful for studying the interactions between beryllium species and other materials, such as the components of cement, which is relevant for nuclear waste disposal applications acs.orgnih.govacs.org.

Cementitious materials are considered a key barrier in nuclear waste repositories, and their ability to sorb radionuclides and other toxic elements like beryllium is of high importance acs.orgacs.org. MD simulations have been used to investigate the uptake mechanisms of Beryllium(II) by Calcium-Silicate-Hydrate (C-S-H) phases, the main binding component of cement acs.orgnih.govacs.org. These simulations show that Be(II) sorbs onto various C-S-H surfaces, including the (001), (004), and (100) surfaces acs.orgacs.org. The primary mechanisms for this surface interaction involve the formation of Ca-bridges and hydrogen bonds acs.orgnih.govacs.org. Computational studies have shown that Ca²⁺ ions play a crucial role in the uptake of Be(II) by C-S-H phases frontiersin.orgfrontiersin.org. The stability of the resulting surface complexes is influenced by the number of these Ca-bridges, with a higher number of bridges leading to more stable complexes acs.orgacs.orgmdpi.com.

Beyond surface sorption, MD simulations also support the retention of Be(II) within the interlayer of C-S-H structures acs.orgacs.org. The simulations indicate that beryllium does not substitute for interlayer calcium at defect sites but rather forms stable complexes through hydroxyl bridges acs.org. The specific beryllium species present in the solution influences the binding mechanism. For instance, Be(OH)₃⁻ is predominantly bound by exchanging water molecules for deprotonated silanol (B1196071) groups or through multiple Ca-bridges acs.orgacs.org. In contrast, the Be(OH)₄²⁻ species tends to be immobilized in the midplane of the interlayer acs.orgacs.org. These computational findings are consistent with experimental observations and provide a mechanistic understanding of the strong uptake of beryllium by cementitious materials acs.orgnih.gov.

| Beryllium Species | Predominant Sorption Mechanism in C-S-H Interlayer |

| Be(OH)₃⁻ | Exchange of water molecules for deprotonated silanol groups; formation of multiple Ca-bridges acs.orgacs.org. |

| Be(OH)₄²⁻ | Immobilization in the interlayer midplane acs.orgacs.org. |

This table details the sorption mechanisms for different beryllium hydroxyl species within the C-S-H interlayer as predicted by MD simulations.

Quantum Chemical Studies of this compound Clusters and Molecular Fragments

Quantum chemical studies on this compound clusters and molecular fragments provide fundamental insights into the electronic structure, bonding characteristics, and energetics of these systems. By employing computational methods such as ab initio molecular orbital theory and density functional theory (DFT), researchers can model small molecular clusters that represent the local coordination environments within this compound minerals. These theoretical investigations are crucial for understanding the interplay between bond angles, bond lengths, and the electronic properties of the Be-O-Si linkage, which dictates the structural chemistry of this class of minerals.

Early ab initio molecular orbital calculations, utilizing minimal basis sets like STO-3G, were instrumental in modeling the geometry of the Be-O-Si bond. These studies often employed dimer models, such as BeSi(OH)₇ and H₆BeSiO₇, to represent the linkage between beryllium and silicon tetrahedra found in beryllosilicate minerals. By optimizing the geometry of these molecular fragments, researchers could predict equilibrium bond lengths and angles.

For the BeSi(OH)₇ dimer, constrained by C₂ᵥ symmetry, the optimized geometry provides a theoretical model for the Be-O-Si linkage. The calculations revealed that the total energy of the system varies significantly with the Be-O-Si angle, while showing a slower variation with the bridging Be-O bond length. This suggests a wider range of possible Be-O bridging bond lengths compared to a more constrained range of Be-O-Si angles in actual beryllosilicate structures. The potential energy surface calculated for this model is consistent with experimental observations from various beryllosilicate mineral structures.

Similarly, calculations on the H₆BeSiO₇ molecule were performed to understand the intrinsic electronic structure of the Be-O-Si bond without the influence of a large molecular framework. The results indicated that the bent nature of the Be-O-Si angle is an inherent consequence of its electronic structure. These computational models have been pivotal in explaining the observed structural parameters in complex beryllium silicates.

| Molecular Fragment | Parameter | Calculated Value |

|---|---|---|

| BeSi(OH)₇ | Be-O (bridging) | 1.67 Å |

| Si-O (bridging) | 1.67 Å | |

| Be-O-Si angle | 129.0° | |

| O-Be-O angle | 109.47° (fixed) | |

| H₆BeSiO₇ | Be-O (bridging) | 1.61 Å |

| Si-O (bridging) | 1.68 Å | |

| Be-O-Si angle | 129.0° | |

| O-Si-O angle | 109.47° (fixed) |

More recent studies have utilized density functional theory (DFT) to investigate the properties of specific this compound compounds, such as phenakite (Be₂SiO₄). These calculations provide a deeper understanding of the structural, mechanical, and electronic characteristics under various conditions. For phenakite, DFT calculations have confirmed its mechanical and dynamical stability and have characterized it as an indirect band gap insulator. The calculated electronic band structure reveals that oxygen states are major contributors to both the valence and conduction band edges.

| Property | Calculated Value |

|---|---|

| Electronic Band Gap | 7.83 eV (indirect) |

| Bulk Modulus (B₀) | 181.7 GPa |

| Volume (V₀) | 1116.0 ų |

Furthermore, computational research has extended to dodecahedral cage clusters of beryllium and silicon. Density functional theory calculations have explored the stability of various Be-Si cage structures, such as Be₂₄Si₈, Be₁₂Si₈, and Be₁₂Si₂₀. These studies suggest that clusters with silicon atoms capping the faces, thereby donating electrons to beryllium atoms, exhibit particular stability.

The insights gained from these quantum chemical studies are invaluable for interpreting experimental data and for predicting the behavior of this compound materials. The calculated geometries and electronic properties of small molecular fragments serve as a foundational basis for understanding the complex crystal structures of naturally occurring beryllium silicates.

Geological and Mineralogical Research on Beryllium Silicate

Natural Occurrences and Paragenesis of Beryllium Silicate (B1173343) Minerals

Beryllium silicate minerals are primarily found in specific geological environments where conditions are favorable for the concentration of beryllium. These include granitic pegmatites, hydrothermal veins, and alkaline rocks. The mineralogy and distribution of these silicates are closely tied to the chemical composition and evolutionary stage of their host rocks.

Phenakite and Bertrandite Mineralogy and Distribution

Phenakite (Be₂SiO₄) and bertrandite (Be₄Si₂O₇(OH)₂) are two of the most significant this compound minerals, often found in close association. cambridge.orgresearchgate.net

Phenakite typically forms euhedral to anhedral crystals and is often a product of the post-magmatic alteration of primary beryl (B75158) in granitic pegmatites. cambridge.orgresearchgate.net It can also occur in hydrothermal veins and greisens. mdpi.comazomining.com The breakdown of beryl to form phenakite is often facilitated by the infiltration of hydrothermal fluids at temperatures estimated to be between approximately 400 and 200°C. cambridge.org

Bertrandite is commonly found as an alteration product of beryl and other beryllium-bearing minerals. azomining.com It often occurs as pale yellow or colorless prismatic crystals in fissures within granites and related pegmatites. azomining.com Bertrandite is a significant ore mineral for beryllium, particularly in deposits formed at moderate to low temperatures. usgs.gov It is frequently associated with minerals such as quartz, fluorite, muscovite (B576469), and tourmaline. azomining.com

The global distribution of bertrandite includes notable occurrences in:

Near Nantes, Loire-Atlantique, France azomining.com

Val Vigezzo, Piedmont, Italy azomining.com

Písek, Czech Republic azomining.com

Strickland quarry, Portland, Middlesex Co., Connecticut, USA azomining.com

Amelia, Amelia Co., Virginia, USA azomining.com

Mt. Antero, Chaffee Co., Colorado, USA azomining.com

Spor Mountain, Juab Co., Utah, USA azomining.com

San Diego Co., California, USA azomining.com

Sierra de Aguachile, Acuña, Coahuila, Mexico azomining.com

Golconda mine, near Governador Valadares, Minas Gerais, Brazil azomining.com

Klein Spitzkoppe, Namibia azomining.com

Tae Hwa mine, Chungcheongbuk-do, South Korea azomining.com

Akchatau and Kounrad, Kazakhstan azomining.com

Association with Granitic Pegmatites and Hydrothermal Veins

Granitic pegmatites are the most common geological setting for a variety of this compound minerals, particularly beryl. geoscienceworld.orgresearchgate.net These pegmatites are the result of the extreme fractionation of granitic magmas, which leads to the concentration of incompatible elements like beryllium. researchgate.net

Primary Magmatic Beryl: Beryl (Be₃Al₂Si₆O₁₈) is the most abundant beryllium mineral in granitic pegmatites and is often the first of the exotic, rare-element minerals to crystallize. researchgate.netgeologicacarpathica.com Its composition can vary, reflecting the nature of the parent granite. For instance, Na-Fe-Mg enriched beryl is associated with I-type (igneous-derived) granodiorite-affiliated pegmatites, while Al-(Cs-Li) enriched beryl is typical of S-type (sedimentary-derived) granite-related pegmatites. geologicacarpathica.comiaea.org

Post-Magmatic Alteration: Primary magmatic beryl in pegmatites is frequently subject to alteration by later hydrothermal fluids. This process can lead to the breakdown of beryl and the formation of secondary beryllium silicates like phenakite and bertrandite, along with other minerals such as quartz, muscovite, and K-feldspar. cambridge.orgiaea.org This alteration is a clear indicator of post-magmatic tectonic events and fluid circulation. iaea.org

Hydrothermal Veins: Beryllium silicates also occur in hydrothermal veins, which are fractures in rocks filled with minerals precipitated from hot water. researchgate.net These veins can be related to nearby granitic intrusions or other heat sources. Bertrandite, in particular, is a common mineral in such environments, often as a replacement of earlier-formed beryl. azomining.com

Beryllium Silicates in Alkaline Rocks and Syenitic Pegmatites

While less common than in granitic systems, beryllium silicates are also found in alkaline rocks and their associated syenitic pegmatites. geoscienceworld.org These rocks are characterized by a high abundance of alkali elements (sodium and potassium) relative to aluminum and silica (B1680970).

A diverse suite of beryllium minerals, including numerous silicates, has been identified in these alkaline environments. mdpi.com For example, the Lovozero and Khibiny alkaline massifs on the Kola Peninsula, Russia, are known for a large variety of beryllium minerals found in pegmatites and hydrothermal veins that formed during the late stages of the massifs' development. mdpi.com In some syenitic pegmatites, late-stage hydrothermal processes can lead to the formation of rare beryllium-silicate zeolites, such as alflarsenite. researchgate.net The source of beryllium in these systems can be the alteration and breakdown of other minerals that contain trace amounts of beryllium, such as aegirine and nepheline. researchgate.net

Geochemical Cycling and Enrichment of Beryllium in Silicate Systems

The concentration of beryllium to form distinct silicate minerals is a result of its unique geochemical behavior during magmatic and hydrothermal processes. Due to its small ionic radius and charge, beryllium does not readily substitute for other common elements in the crystal lattices of major rock-forming minerals. mdpi.com This incompatibility leads to its progressive enrichment in residual melts and fluids.

Beryllium Solubility in Felsic Melts and Aqueous Fluids